molecular formula C17H27NO B11856711 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol

4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol

Katalognummer: B11856711
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: GKQFGVBRCKOVFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.41 g/mol . This compound is characterized by a phenolic group attached to a complex amine structure, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol involves multiple steps, typically starting with the preparation of the cyclohexylethylamine derivative. The synthetic route generally includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol include:

The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties compared to its simpler analogs.

Eigenschaften

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

4-[2-[2-cyclohexylethyl(methyl)amino]ethyl]phenol

InChI

InChI=1S/C17H27NO/c1-18(13-11-15-5-3-2-4-6-15)14-12-16-7-9-17(19)10-8-16/h7-10,15,19H,2-6,11-14H2,1H3

InChI-Schlüssel

GKQFGVBRCKOVFJ-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC1CCCCC1)CCC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.